N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea
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Overview
Description
N-Ethyl-N’-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea is a chemical compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group attached to a thiadiazole ring, which is further substituted with ethyl and ethylamino groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea typically involves the reaction of ethylamine with a thiadiazole derivative. One common method involves the reaction of 3-(ethylamino)-1,2,4-thiadiazole-5-thiol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The ethyl and ethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce various reduced forms of the thiadiazole ring.
Scientific Research Applications
N-Ethyl-N’-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with enzymes and receptors. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is also used in organic synthesis and has similar functional groups.
N-Ethyl-N’-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]thiourea: A closely related compound with a dimethylamino group instead of an ethylamino group.
Uniqueness
N-Ethyl-N’-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and ethylamino groups with the thiadiazole ring makes it particularly versatile in various applications.
Properties
CAS No. |
917947-44-5 |
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Molecular Formula |
C7H13N5S2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
1-ethyl-3-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea |
InChI |
InChI=1S/C7H13N5S2/c1-3-8-5-10-7(14-12-5)11-6(13)9-4-2/h3-4H2,1-2H3,(H3,8,9,10,11,12,13) |
InChI Key |
JRJVAHYCRXJSJK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NSC(=N1)NC(=S)NCC |
Origin of Product |
United States |
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